trans-4-Aminotetrahydrothiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Aminotetrahydrothiophen-3-ol: is a chemical compound with the molecular formula C4H9NOS It is a derivative of tetrahydrothiophene, featuring an amino group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminotetrahydrothiophen-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropanol with thiourea, followed by reduction and cyclization to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and solvents, is crucial to maximize yield and purity. The process may also include steps for purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: trans-4-Aminotetrahydrothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Aminotetrahydrothiophen-3-ol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the activity of enzymes that interact with sulfur-containing compounds .
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of trans-4-Aminotetrahydrothiophen-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
trans-4-Aminotetrahydropyran-3-ol: Similar in structure but with an oxygen atom in place of the sulfur atom.
trans-4-Hydroxyproline: An amino acid derivative with similar functional groups but a different ring structure.
Uniqueness: trans-4-Aminotetrahydrothiophen-3-ol is unique due to the presence of both an amino group and a hydroxyl group on a thiophene ring. This combination of functional groups and the sulfur-containing ring structure gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C4H9NOS |
---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
(3R,4R)-4-aminothiolan-3-ol |
InChI |
InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |
InChI Key |
LNYNSKJTNYTLNL-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CS1)O)N |
Canonical SMILES |
C1C(C(CS1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.